molecular formula C21H23N5O2 B6455005 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine CAS No. 2549000-48-6

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B6455005
CAS No.: 2549000-48-6
M. Wt: 377.4 g/mol
InChI Key: FWMSRMSPUGZPHH-UHFFFAOYSA-N
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Description

The compound “1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine” is a complex organic molecule. It is related to the class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been studied for their biological activity and have been found in many drug molecules .

Biochemical Analysis

Biochemical Properties

1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of PIM kinases, which are involved in cell survival and proliferation . The compound binds to the NH2-terminal lobe helix αC of PIM kinases, inhibiting their activity and affecting downstream signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to impair the survival and clonogenic growth of acute leukemia cells by inhibiting PIM kinase activity . Additionally, it affects the phosphorylation of downstream targets such as BAD and eukaryotic translation initiation factor 4E-binding protein 1, leading to altered cell signaling and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PIM kinases, resulting in the inhibition of their enzymatic activity . This binding disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The compound’s selectivity for PIM kinases over other kinases is attributed to its unique interaction with the NH2-terminal lobe helix αC .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of PIM kinase activity and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PIM kinase activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and reduced overall health of the animals . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with PIM kinases and other biomolecules, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on PIM kinases . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PIM kinases and other target proteins . Post-translational modifications and targeting signals may influence its distribution within specific cellular compartments, affecting its overall efficacy .

Properties

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(27)16-8-9-20-22-17(15-6-7-15)14-26(20)23-16/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMSRMSPUGZPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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